An In-depth Technical Guide to 2-Bromo-6-isopropoxypyridine (CAS: 463336-87-0)
An In-depth Technical Guide to 2-Bromo-6-isopropoxypyridine (CAS: 463336-87-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-isopropoxypyridine is a substituted pyridine derivative that serves as a key building block in synthetic organic chemistry, particularly in the development of novel therapeutic agents. Its structural features, namely the bromine atom at the 2-position and the isopropoxy group at the 6-position, offer versatile handles for a variety of chemical transformations. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 2-Bromo-6-isopropoxypyridine, with a focus on its emerging role in the synthesis of deubiquitinase (DUB) inhibitors for cancer therapy.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Bromo-6-isopropoxypyridine is presented in the table below.
| Property | Value | Reference |
| CAS Number | 463336-87-0 | N/A |
| Molecular Formula | C₈H₁₀BrNO | [1] |
| Molecular Weight | 216.08 g/mol | N/A |
| Appearance | Not specified (likely a liquid or low-melting solid) | N/A |
| Density | 1.383 g/cm³ | [1] |
| Boiling Point | 235.778 °C at 760 mmHg | [1] |
| XLogP3 | 2.63130 | [1] |
Synthesis
While a specific, detailed experimental protocol for the synthesis of 2-Bromo-6-isopropoxypyridine is not widely published, a plausible and commonly employed synthetic route involves the nucleophilic substitution of a dihalogenated pyridine, such as 2,6-dibromopyridine, with isopropoxide.
Proposed Synthetic Workflow
Experimental Protocol: Synthesis of 2-Bromo-6-isopropoxypyridine
This protocol is a representative procedure based on the synthesis of similar 2-bromo-6-alkoxypyridines.
Materials:
-
2,6-Dibromopyridine
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous isopropanol
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Preparation of Sodium Isopropoxide: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous isopropanol (1.2 equivalents) and anhydrous THF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour, or until the evolution of hydrogen gas ceases.
-
Reaction: In a separate flame-dried flask under an inert atmosphere, dissolve 2,6-dibromopyridine (1.0 equivalent) in anhydrous THF. Cool this solution to 0 °C. Slowly add the freshly prepared sodium isopropoxide solution to the 2,6-dibromopyridine solution via cannula or a dropping funnel.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion of the reaction, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Dilute the mixture with water and extract with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 2-Bromo-6-isopropoxypyridine.
Reactivity and Applications in Drug Discovery
The bromine atom at the 2-position of 2-Bromo-6-isopropoxypyridine is amenable to a variety of palladium-catalyzed cross-coupling reactions, making it a valuable intermediate for the synthesis of more complex molecules.
Key Reactions
Experimental Protocols for Key Reactions
This protocol is adapted from procedures for the Suzuki coupling of other 2-bromopyridines.
Materials:
-
2-Bromo-6-isopropoxypyridine
-
Aryl- or heteroaryl-boronic acid or boronate ester (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF, often with water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk flask or microwave vial, add 2-Bromo-6-isopropoxypyridine (1.0 equivalent), the boronic acid/ester, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-120 °C) with stirring for the required time (monitor by TLC or LC-MS).
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate. Purify the crude product by column chromatography.
This protocol is a general procedure for the amination of 2-bromopyridines.
Materials:
-
2-Bromo-6-isopropoxypyridine
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., BINAP, XPhos) (1.2 - 10 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.4 - 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry reaction vessel. Add the solvent and stir for 10-20 minutes at room temperature.
-
Reactant Addition: Add 2-Bromo-6-isopropoxypyridine (1.0 equivalent) and the amine to the catalyst mixture.
-
Reaction: Seal the vessel and heat to the required temperature (typically 80-110 °C) with stirring. Monitor the reaction for completion by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction mixture to room temperature. Filter through a pad of celite, washing with an organic solvent. Concentrate the filtrate and purify the residue by column chromatography.
Application in the Synthesis of Deubiquitinase (DUB) Inhibitors
2-Bromo-6-isopropoxypyridine has been identified as a key intermediate in the synthesis of cyanopyrrolidine-based inhibitors of deubiquitinating enzymes (DUBs), which are a class of enzymes that regulate protein stability and have emerged as promising targets for cancer therapy.[2] Specifically, these inhibitors have shown activity against Ubiquitin-Specific Protease 7 (USP7).
The ubiquitin-proteasome system is a critical cellular pathway that governs protein degradation. Dysregulation of this system is a hallmark of many cancers. DUBs, such as USP7, can remove ubiquitin tags from proteins, thereby preventing their degradation. In many cancers, USP7 is overexpressed and stabilizes oncoproteins while promoting the degradation of tumor suppressors like p53.[3][4] Inhibition of USP7 can therefore lead to the degradation of oncoproteins and the stabilization of tumor suppressors, ultimately inducing cancer cell death.[5][6]
Spectral Data (Representative)
¹H and ¹³C NMR Spectroscopy
The following table provides predicted chemical shifts for 2-Bromo-6-isopropoxypyridine based on the analysis of similar structures. A patent for a downstream product synthesized from this starting material reports ¹H NMR data consistent with the incorporation of the 6-isopropoxypyridin-2-yl moiety.[2]
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H NMR | ||
| Pyridine-H (3-position) | 6.8 - 7.0 | d |
| Pyridine-H (4-position) | 7.4 - 7.6 | t |
| Pyridine-H (5-position) | 7.0 - 7.2 | d |
| Isopropoxy-CH | 5.2 - 5.4 | septet |
| Isopropoxy-CH₃ | 1.3 - 1.5 | d |
| ¹³C NMR | ||
| Pyridine-C2 (C-Br) | 140 - 142 | s |
| Pyridine-C3 | 110 - 112 | d |
| Pyridine-C4 | 138 - 140 | d |
| Pyridine-C5 | 115 - 117 | d |
| Pyridine-C6 (C-O) | 162 - 164 | s |
| Isopropoxy-CH | 68 - 70 | d |
| Isopropoxy-CH₃ | 21 - 23 | q |
Infrared (IR) Spectroscopy
The IR spectrum of 2-Bromo-6-isopropoxypyridine is expected to show characteristic peaks for the C-O-C stretch of the ether, C=C and C=N stretching of the pyridine ring, and C-H stretching of the aromatic and aliphatic groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H stretch |
| ~2980-2850 | Aliphatic C-H stretch |
| ~1600-1450 | Pyridine ring C=C and C=N stretching |
| ~1300-1000 | C-O-C ether stretching |
| ~800-700 | C-Br stretch |
Mass Spectrometry
The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximately 1:1 ratio).
| m/z | Assignment |
| 215/217 | [M]⁺ (Molecular ion) |
| 172/174 | [M - C₃H₇]⁺ (Loss of isopropyl group) |
Safety Information
While a specific safety data sheet (SDS) for 2-Bromo-6-isopropoxypyridine is not widely available, it should be handled with the standard precautions for a halogenated organic compound. It is likely to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
2-Bromo-6-isopropoxypyridine is a valuable and versatile building block for organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions, combined with its role as a key intermediate in the synthesis of potent DUB inhibitors for cancer therapy, highlights its importance for researchers in drug discovery and medicinal chemistry. This technical guide provides a foundational understanding of its properties, synthesis, and applications to facilitate its use in the development of novel chemical entities.
Disclaimer: The experimental protocols provided are representative and may require optimization for specific applications. All chemical manipulations should be carried out by trained personnel in a suitable laboratory setting with appropriate safety precautions.
References
- 1. Targeting Ubiquitin-Specific Protease 7 (USP7) in Cancer: A New Insight to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | USP7: Novel Drug Target in Cancer Therapy [frontiersin.org]
- 4. What are USP7 inhibitors and how do they work? [synapse.patsnap.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism. | Broad Institute [broadinstitute.org]
(Image depicting the general Suzuki-Miyaura coupling of 2-Bromo-6-isopropoxypyridine with an arylboronic acid)